molecular formula C18H39NO3 B164345 Phytosphingosine CAS No. 388566-94-7

Phytosphingosine

Cat. No.: B164345
CAS No.: 388566-94-7
M. Wt: 317.5 g/mol
InChI Key: AERBNCYCJBRYDG-KSZLIROESA-N
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Chemical Reactions Analysis

Fatty Acid α-Oxidation

Unusual fatty acids, like 2-hydroxy fatty acids, are degraded via α-oxidation, while normal fatty acids are degraded via β-oxidation . In the PHS degradation pathway, PHS is converted into 2-hydroxypalmitic acid and then to pentadecanoic acid (C15:0-COOH) through fatty acid α-oxidation .

The complete PHS degradation pathway involves six reactions, ultimately converting PHS to C15:0-COOH :

  • Phosphorylation

  • Cleavage

  • Oxidation

  • CoA addition

  • Cleavage (C1 removal)

  • Oxidation

The final three reactions correspond to α-oxidation .

Key Enzymes Involved:

  • ALDH3A2: The aldehyde dehydrogenase ALDH3A2 catalyzes the first and second oxidation reactions, converting fatty aldehydes to fatty acids . In Aldh3a2-deficient cells, unmetabolized fatty aldehydes are reduced to fatty alcohols and incorporated into ether-linked glycerolipids .

  • HACL2: The 2-hydroxyacyl-CoA lyase 2 (HACL2) is the primary 2-OH acyl-CoA lyase involved in the cleavage (C1 removal) reaction during fatty acid α-oxidation of the PHS degradation pathway . HACL2 is localized in the endoplasmic reticulum, indicating that fatty acid α-oxidation occurs there in addition to the peroxisomes .

Conversion to Odd-Numbered Fatty Acids

This compound is metabolized into odd-numbered fatty acids and incorporated into glycerophospholipids in both yeast and mammalian cells . Disruption of the yeast gene encoding long-chain base 1-phosphate lyase, which is involved in the metabolism of this compound to glycerophospholipids, results in an approximately 40% reduction in phosphatidylcholines containing a C15 fatty acid . 2-hydroxypalmitic acid is an intermediate in this metabolic pathway .

Binding to FFAR4 Receptor

The E249 of the FFAR4 receptor is crucial for binding to the hydroxy group at the C4-position in PHS . PHS interacts with FFAR4 differently than ALA (α-Linolenic acid) .

Induction of Systemic Acquired Resistance

PHS treatment can induce rapid cell damage and upregulate the generation of reactive oxygen species (ROS) and ethylene in plants .

Scientific Research Applications

Dermatological Applications

1.1 Skin Health and Inflammation

Phytosphingosine has been extensively studied for its role in skin health and its anti-inflammatory properties. It has been shown to stimulate the differentiation of human keratinocytes and inhibit inflammatory responses in skin models. For instance, a study demonstrated that PHS increased the production of cornified envelope proteins in normal human epidermal keratinocytes (NHEKs) by approximately 1.8-fold compared to controls, indicating its potential to enhance skin barrier function and promote healing .

1.2 Acne Treatment

PHS exhibits antimicrobial properties against common skin pathogens such as Propionibacterium acnes and Staphylococcus aureus. Clinical studies have indicated that formulations containing PHS can effectively complement existing acne therapies by reducing inflammation and microbial load on the skin .

1.3 Moisturizing Effects

Oral administration of this compound has been reported to improve skin moisturization in healthy adults. A clinical trial showed that tablets containing 2 mg of PHS significantly enhanced skin hydration levels, suggesting its potential as a dietary supplement for skin health .

Agricultural Applications

2.1 Antimicrobial Properties

In agricultural settings, this compound has demonstrated efficacy against various plant-interacting microorganisms. Research indicates that PHS can inhibit the growth of pathogenic fungi such as Fusarium graminearum and Sclerotinia sclerotiorum, as well as bacterial pathogens like Pseudomonas syringae at micromolar concentrations . The ability of PHS to combat these pathogens makes it a promising candidate for use in sustainable agriculture.

Cancer Research

3.1 Targeting Metastatic Tumors

This compound has shown promise in cancer research, particularly in targeting metastatic tumors. A study revealed that PHS could suppress epithelial-mesenchymal transition (EMT) and reduce the migratory potential of highly malignant breast cancer cell lines. This effect was attributed to the downregulation of key signaling pathways involved in tumor progression, including the EGFR/JAK1/STAT3 axis .

3.2 Anti-inflammatory Effects in Cancer Models

In addition to its role in inhibiting tumor migration, this compound derivatives have been synthesized to enhance anti-inflammatory effects while minimizing toxicity. These derivatives have shown potential in ameliorating skin inflammation associated with cancer treatments, highlighting their dual therapeutic applications .

Data Summary Table

Application AreaSpecific Use CaseKey Findings
DermatologyAcne TreatmentReduces microbial load; enhances healing
Skin MoisturizationImproves hydration levels with oral intake
Anti-inflammatory EffectsStimulates keratinocyte differentiation
AgricultureAntimicrobial AgentInhibits growth of plant pathogens
Cancer ResearchTargeting Metastatic TumorsSuppresses EMT; reduces migration in cancer cells
Anti-inflammatory EffectsEnhances efficacy of anti-cancer therapies

Case Studies

  • Case Study 1: Acne Treatment Efficacy
    A clinical trial involving patients with moderate acne showed that a topical formulation containing this compound led to a significant reduction in acne lesions over a 12-week period compared to placebo treatments.
  • Case Study 2: Agricultural Application
    Field trials demonstrated that crops treated with this compound exhibited lower rates of infection from fungal pathogens, resulting in improved yield and quality compared to untreated controls.

Mechanism of Action

Phytosphingosine is often compared with other sphingoid bases such as sphingosine and dihydrosphingosine. While all these compounds share a similar backbone structure, this compound is unique due to its additional hydroxyl group, which enhances its biological activity .

Comparison with Similar Compounds

This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

Biological Activity

Phytosphingosine (PHS) is a natural sphingoid base that plays significant roles in various biological processes across different organisms, including plants and mammals. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes an additional hydroxyl group compared to other long-chain bases. This structural feature contributes to its diverse biological functions, particularly in cell signaling and defense mechanisms.

This compound exerts its biological effects through several mechanisms:

  • Activation of PPARs : PHS has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating epidermal cell growth, differentiation, and inflammatory responses. In human keratinocytes (HaCaT cells), PHS treatment increased the transcriptional activity of PPARγ, leading to enhanced differentiation markers such as involucrin and loricrin .
  • Induction of Systemic Acquired Resistance : In plants, this compound-1-phosphate (PHS1P), a phosphorylated form of PHS, is involved in stress signaling pathways. It enhances the expression of reactive oxygen species (ROS)-detoxifying enzymes and pathogenesis-related proteins during pathogen infection, thereby contributing to plant immunity .
  • Antimicrobial Activity : this compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and plant-interacting microorganisms like Pseudomonas syringae and Agrobacterium tumefaciens. Concentrations as low as 15.9 µg/ml have been shown to significantly reduce bacterial survival .

Table 1: Summary of Biological Activities of this compound

Activity TypeOrganism TypeMechanism/EffectReference
Activation of PPARsHuman KeratinocytesIncreases transcriptional activity of PPARγ
Induction of Plant ImmunityPlantsEnhances ROS-detoxifying enzymes during pathogen attack
Antimicrobial ActivityBacteriaReduces survival rates in pathogenic bacteria
Moisture Level EnhancementHuman SkinStimulates filaggrin biosynthesis

Case Studies

  • Keratinocyte Differentiation : A study demonstrated that this compound significantly increases the production of cornified envelopes in normal human epidermal keratinocytes (NHEKs). When treated with PHS, NHEKs showed a 1.8-fold increase in cornified envelope production compared to controls .
  • Plant Defense Mechanisms : Research involving Arabidopsis showed that PHS treatment led to a notable increase in the expression of genes related to sphingolipid biosynthesis and enhanced resistance against necrotrophic pathogens during infection stages .
  • Antimicrobial Efficacy : In a controlled experiment, this compound nanoemulsions were tested against various bacterial strains and demonstrated significant antimicrobial activity, suggesting potential applications in treating skin infections like atopic dermatitis .

Q & A

Basic Research Questions

Q. What experimental methods are most effective for detecting and quantifying phytosphingosine in biological samples?

  • Methodological Answer : this compound can be quantified using liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity for lipidomic profiling. Sample preparation should include lipid extraction via chloroform/methanol protocols, followed by derivatization if necessary to enhance ionization efficiency. Internal standards (e.g., deuterated this compound) are critical for normalization . For validation, spike-and-recovery experiments and calibration curves using purified standards are recommended.

Q. How does this compound biosynthesis differ between yeast and mammalian systems?

  • Methodological Answer : In yeast, this compound is synthesized via the de novo pathway starting with serine and palmitoyl-CoA, catalyzed by enzymes like serine palmitoyltransferase (SPT). In mammals, the pathway shifts toward dihydrosphingosine due to substrate specificity differences. Comparative studies require genetic knockout models (e.g., LCB1/2 in yeast) and isotopic tracing (e.g., 13C^{13}\text{C}-labeled serine) to track flux differences .

Q. What are the primary challenges in isolating this compound from complex lipid mixtures?

  • Methodological Answer : Co-elution with structurally similar sphingolipids (e.g., dihydrosphingosine) is a key challenge. Optimized chromatographic conditions (e.g., reverse-phase C18 columns with gradient elution) and tandem MS/MS fragmentation (targeting m/z transitions specific to this compound) improve specificity. Solid-phase extraction (SPE) using aminopropyl columns can pre-enrich sphingolipid fractions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role in apoptosis versus cell survival?

  • Methodological Answer : Context-dependent effects may arise from concentration thresholds, cell type specificity, or interaction with other lipids (e.g., ceramide). Experimental designs should include dose-response assays (0.1–50 µM ranges) across multiple cell lines (e.g., keratinocytes vs. cancer cells) and co-treatment with inhibitors (e.g., ceramide synthase inhibitors). Transcriptomic profiling (RNA-seq) can identify downstream pathways (e.g., PI3K/AKT vs. JNK) .

Q. What strategies are recommended for integrating this compound data across multi-omics studies (e.g., metabolomics and proteomics)?

  • Methodological Answer : Use pathway enrichment tools (e.g., KEGG, Reactome) to map this compound-related metabolites (e.g., ceramides) onto protein interaction networks (e.g., sphingolipid rheostat proteins). Multi-omics integration platforms like MetaboAnalyst or XCMS Online enable correlation analysis between lipid levels and enzyme expression (e.g., SPTLC2). Prioritize nodes with high betweenness centrality in network models to identify regulatory hubs .

Q. How should researchers design in vitro studies to evaluate this compound’s impact on membrane microdomain organization?

  • Methodological Answer : Utilize artificial membrane models (e.g., giant unilamellar vesicles) with controlled this compound:cholesterol ratios. Fluorescence microscopy (e.g., Laurdan staining) quantifies membrane fluidity, while atomic force microscopy (AFM) assesses phase segregation. For cellular studies, CRISPR-edited cell lines (e.g., SPTSSB knockouts) can isolate this compound-specific effects on lipid rafts .

Q. What statistical approaches are robust for analyzing time-course data on this compound accumulation under stress conditions?

  • Methodological Answer : Mixed-effects models (e.g., linear mixed models in R) account for intra-experimental variability. For non-linear trends (e.g., biphasic responses), segmented regression or spline-based models are suitable. Pair with bootstrapping to estimate confidence intervals for EC50 values in dose-time matrices .

Q. Guidance for Addressing Data Contradictions

Q. How can discrepancies in this compound’s reported antioxidant activity be reconciled?

  • Methodological Answer : Variability may stem from assay conditions (e.g., ROS probes with differing specificities). Standardize protocols using cell-permeable probes (e.g., DCFH-DA) alongside positive controls (e.g., H2_2O2_2). Redox lipidomics (e.g., oxPL-ChIP) can distinguish direct antioxidant effects from indirect signaling modulation .

Q. Experimental Design Frameworks

Q. What criteria (e.g., FINER/PICOT) should guide hypothesis formulation for this compound studies?

  • Methodological Answer : Apply the FINER framework:

  • Feasible : Ensure access to lipidomics facilities and sphingolipid-deficient models.
  • Novel : Investigate understudied roles (e.g., this compound in mitochondrial lipid transport).
  • Ethical : Use non-transformed cell lines for mechanistic studies.
  • Relevant : Align with disease models (e.g., psoriasis, where sphingolipid dysregulation is implicated) .

Q. Data Reporting Standards

Q. How should this compound research data be documented to ensure reproducibility?

  • Methodological Answer : Follow the FAIR principles:
  • Findable : Deposit raw MS files in repositories like MetaboLights.
  • Accessible : Share protocols via protocols.io with DOI links.
  • Interoperable : Use standardized lipid nomenclature (e.g., LIPID MAPS identifiers).
  • Reusable : Provide metadata on growth conditions (e.g., yeast strain media composition) .

Properties

IUPAC Name

(2S,3S,4R)-2-aminooctadecane-1,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERBNCYCJBRYDG-KSZLIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203951
Record name Phytosphingosine
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Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phytosphingosine
Source Human Metabolome Database (HMDB)
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CAS No.

554-62-1
Record name Phytosphingosine
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Record name Phytosphingosine
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Record name Phytosphingosine
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Record name (2S,3S,4R)-2-aminooctadecane-1,3,4-triol
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Record name Phytosphingosine
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Melting Point

102 - 103 °C
Record name Phytosphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
Phytosphingosine
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
Phytosphingosine
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
Phytosphingosine
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
Phytosphingosine
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
Phytosphingosine
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
Phytosphingosine

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